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Compound of Interest

(R)-(-)-O-Formylmandeloy!
Compound Name:
chloride

Cat. No.: B1354379

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and applications of (R)-(-)-O-Formylmandeloyl chloride. This key chiral resolving
agent is of significant interest in the pharmaceutical and fine chemical industries for the
separation of enantiomers.

Molecular Structure and Chemical Identity

(R)-(-)-O-Formylmandeloyl chloride is a chiral acyl chloride featuring a formyloxy group
attached to the alpha-carbon of a phenylacetyl chloride backbone. The "(R)-(-)" designation
indicates the stereochemistry at the chiral center and its levorotatory optical activity.

Table 1: Chemical Identifiers for (R)-(-)-O-Formylmandeloyl Chloride
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Identifier Value Citation

CAS Number 29169-64-0 [1][2]

Molecular Formula CoH7CIOs [1][2]

Molecular Weight 198.60 g/mol [1]
2R)-2-(formyloxy)-2-

IUPAC Name (eR)-2-(formyloxy) [1]

phenylacetyl chloride

SMILES String

O=CO--INVALID-LINK--
C(=0)Cl

[1]

Synonyms

(-)-O-Formyl-D-mandeloyl
chloride, (R)-(-)-a-
(Formyloxy)phenylacetyl
chloride, (R)-alpha-
(Chlorocarbonyl)benzyl
formate

[3]4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of (R)-(-)-O-Formylmandeloyl

chloride is presented below. Due to the limited availability of public spectroscopic data for this

specific compound, representative spectra of analogous structures are discussed to provide

insight into its expected spectral characteristics.

Table 2: Physicochemical Properties of (R)-(-)-O-Formylmandeloyl Chloride
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Property Value Citation
Appearance Colorless to light yellow liquid [5]
Boiling Point 221 °C (lit.) [2][5]
Density 1.290 g/mL at 20 °C (lit.) [2]
Refractive Index (n20/D) 1.523 (lit.) [2]
Optical Activity ([a]23/D) -228°, neat [1]
Storage Temperature 2-8°C [1][5]

Spectroscopic Data (Representative)

While specific spectra for (R)-(-)-O-Formylmandeloyl chloride are not readily available in

public databases, the expected spectral features can be inferred from its structure and

comparison with related compounds.

'H NMR: The proton NMR spectrum is expected to show a singlet for the formyl proton
(CHO) at approximately 8.0-8.5 ppm. The methine proton (CH) adjacent to the phenyl group
and formyloxy group would likely appear as a singlet around 6.0-6.5 ppm. The aromatic
protons of the phenyl group would be observed as a multiplet in the range of 7.2-7.6 ppm.

13C NMR: The carbon NMR spectrum would feature a carbonyl carbon of the acyl chloride
around 165-170 ppm and the formyl carbonyl carbon around 160 ppm. The methine carbon
would be expected in the 70-80 ppm region. The aromatic carbons would appear in the
typical 125-135 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl
stretching bands. The acyl chloride C=0 stretch is expected around 1780-1815 cm~1%, and
the formyl ester C=0 stretch would appear around 1720-1740 cm~1. A C-O stretching band
for the ester would also be present around 1150-1250 cm~1.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 198
(for 35Cl) and 200 (for 3’Cl) in a roughly 3:1 ratio. Common fragmentation patterns would
include the loss of COCI (m/z 63) and the formyloxy group (m/z 45).
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Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

A common method for the synthesis of (R)-(-)-O-Formylmandeloyl chloride involves a two-

step process starting from (R)-mandelic acid.[6]

Experimental Protocol: Synthesis

Step 1: Formylation of (R)-Mandelic Acid

To a suitable reaction vessel, add (R)-mandelic acid and an excess of anhydrous formic acid
(molar ratio of 1:3 to 1:5).[6]

Stir the mixture and heat to reflux. Maintain the reflux for 5-7 hours to facilitate the
formylation reaction.[6]

After the reaction is complete, remove the excess formic acid by distillation under normal
pressure.

The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step
without further purification.[6]

Step 2: Chlorination of (R)-O-Formylmandelic Acid

Dissolve the (R)-O-formylmandelic acid obtained in the previous step in a suitable solvent
such as dichloromethane.

Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution at
a controlled temperature (typically O °C to room temperature). A catalytic amount of
dimethylformamide (DMF) can be added if oxalyl chloride is used.

Stir the reaction mixture until the conversion to the acyl chloride is complete (monitor by TLC
or IR spectroscopy).

Remove the solvent and any volatile byproducts under reduced pressure to yield crude (R)-
(-)-O-Formylmandeloyl chloride.

Purify the product by vacuum distillation.
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Synthesis of (R)-(-)-O-Formylmandeloyl Chloride.
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Application in Chiral Resolution

(R)-(-)-O-Formylmandeloyl chloride is primarily used as a chiral resolving agent for the
separation of racemic mixtures of alcohols and amines.[2] The principle of this resolution is the
formation of diastereomers that possess different physical properties, such as solubility,
allowing for their separation by crystallization or chromatography.[7]

General Mechanism of Chiral Resolution

The acyl chloride group of (R)-(-)-O-Formylmandeloyl chloride reacts with the nucleophilic
group (e.g., hydroxyl or amino group) of a racemic compound. This reaction forms a pair of
diastereomers with different stereochemical configurations. Due to these structural differences,
the diastereomers exhibit distinct physical properties, enabling their separation.[7]
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General workflow for chiral resolution.
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Experimental Protocol: Chiral Resolution of a Racemic
Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary
amine. Optimization of solvent, temperature, and stoichiometry may be required for specific
substrates.

¢ Diastereomeric Salt Formation:

o

Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a

mixture of solvents).

o In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-O-Formylmandeloyl
chloride in the same solvent. The use of a sub-stoichiometric amount of the resolving
agent can sometimes improve the diastereomeric excess of the crystallized product.[8]

o Slowly add the solution of the resolving agent to the amine solution with stirring. An inert
base (e.g., triethylamine) may be added to neutralize the HCI generated.

o The formation of the diastereomeric amides will occur.
o Fractional Crystallization:

o Allow the reaction mixture to stir at room temperature or gently heat to ensure complete

reaction.

o Cool the mixture slowly to induce crystallization of the less soluble diastereomer. Further
cooling in an ice bath or refrigerator may be necessary.

o Collect the precipitated diastereomer by filtration and wash it with a small amount of cold

solvent.
¢ |solation of the Enantiomer:

o Hydrolyze the isolated diastereomer by treating it with an aqueous acid or base to cleave
the amide bond.
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o Extract the liberated enantiomerically enriched amine into an organic solvent.

o Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2S0Oa4), and
concentrate it under reduced pressure.

e Analysis:

o Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical
technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Safety and Handling

(R)-(-)-O-Formylmandeloyl chloride is a corrosive and moisture-sensitive compound that

requires careful handling.

Table 3: Hazard and Safety Information for (R)-(-)-O-Formylmandeloyl Chloride

Precautiona

GHS Signal Hazard L
Hazard ] ry Citation
Pictogram Word Statement
Statements
H314: P280,
Causes P303+P361+
Corrosion GHSO05 Danger severe skin P353, [1]
burns and P305+P351+

eye damage. P338, P310

e Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

» Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][5] Protect from
moisture, as it can hydrolyze.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of (R)-(-)-O-Formylmandeloyl
chloride for its effective and safe use in research and development. For specific applications,
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further optimization of the described protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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